4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile
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Overview
Description
4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: A simpler derivative of quinoline with similar chemical properties.
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
4-Methylsulfonylquinoline: Lacks the chloro and cyano groups but shares the methylsulfonyl moiety.
Uniqueness
4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile is unique due to the presence of both chloro and cyano groups, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H7ClN2O2S |
---|---|
Molecular Weight |
266.70 g/mol |
IUPAC Name |
4-chloro-7-methylsulfonylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O2S/c1-17(15,16)8-2-3-9-10(4-8)14-6-7(5-13)11(9)12/h2-4,6H,1H3 |
InChI Key |
SNGVUVRNRLHLEH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=C(C(=C2C=C1)Cl)C#N |
Origin of Product |
United States |
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